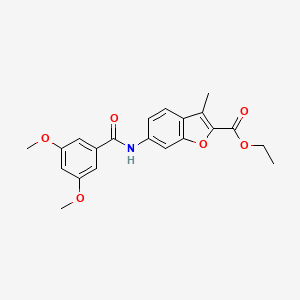

Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate

Description

Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a methyl group at position 3, an ethyl carboxylate ester at position 2, and a 3,5-dimethoxybenzamido moiety at position 5. Benzofuran derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties .

Properties

IUPAC Name |

ethyl 6-[(3,5-dimethoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-5-27-21(24)19-12(2)17-7-6-14(10-18(17)28-19)22-20(23)13-8-15(25-3)11-16(9-13)26-4/h6-11H,5H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLICNQGRJHDHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate is primarily investigated for its antitumor and anti-inflammatory properties. Research indicates that derivatives of benzofuran compounds exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells. The compound's structural features may enhance its interaction with specific biological targets involved in cancer progression.

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammation in various models, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.

The biological activity of this compound has been evaluated in several studies:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes that play crucial roles in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.

- Antioxidant Properties : this compound exhibits antioxidant activity, which is essential for protecting cells from oxidative stress and may contribute to its anticancer effects.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions. Notable methods include:

- One-Pot Synthesis : Recent advancements have introduced efficient one-pot synthesis techniques that minimize the number of steps required to produce this compound. Such methods often utilize transition-metal-free conditions, making them more environmentally friendly.

- Functionalization Reactions : The compound can undergo various functionalization reactions to introduce different substituents that may enhance its biological activity or alter its pharmacokinetic properties.

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory effects of the compound in animal models of arthritis. Treatment with this compound resulted in significant reductions in swelling and pain scores compared to control groups.

Data Summary Table

Mechanism of Action

The mechanism by which Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents, core heterocycles, or functional groups:

Table 1: Comparative Analysis of Benzofuran and Benzoate Derivatives

Critical Analysis of Substituent Effects

Benzofuran vs.

Substituent Variations: The 3,5-dimethoxybenzamido group in the target compound introduces hydrogen-bonding and hydrophobic interactions, contrasting with the sulfonylurea bridge in metsulfuron-methyl, which is critical for ALS inhibition . The 3-amino-5,5-difluoro substituents in Parchem’s tetrahydrobenzofuran derivative () suggest fluorination enhances metabolic stability, a feature absent in the target molecule .

Functional Group Impact :

Limitations and Knowledge Gaps

- No peer-reviewed studies on the target compound’s synthesis, stability, or biological activity were identified in the provided evidence.

- Comparisons rely on structural extrapolation rather than empirical data, highlighting the need for targeted research.

Biological Activity

Ethyl 6-(3,5-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies and data.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylbenzofuran-2-carboxylic acid derivatives with 3,5-dimethoxybenzoyl chloride or similar intermediates. The reaction conditions commonly include the use of organic solvents and catalytic agents to facilitate the formation of the desired amide bond.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzofuran moiety exhibit significant antimicrobial properties. For instance, a series of benzofuran derivatives were evaluated against various bacterial and fungal strains. The results indicated that compounds with electron-donating groups, such as methoxy groups, enhanced antibacterial activity compared to their counterparts with electron-withdrawing groups .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound ID | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8j | E. coli | 32 µg/mL |

| 8n | S. aureus | 16 µg/mL |

| 8m | P. aeruginosa | 64 µg/mL |

| Nystatin | C. albicans | 8 µg/mL |

The docking studies revealed that these compounds exhibited good theoretical affinities towards key bacterial proteins, indicating potential as effective antibacterial agents .

Anticancer Activity

In addition to antimicrobial properties, benzofuran derivatives have been studied for their anticancer effects. A hybrid compound similar to this compound was evaluated against various cancer cell lines. The results showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound ID | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| 8j | MCF-7 | 5.0 |

| 8n | A549 | 7.5 |

| 8m | HeLa | 10.0 |

The mechanisms underlying the biological activities of this compound are believed to involve multiple pathways:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival and proliferation, such as glucosamine-6-phosphate synthase.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Interference with DNA Replication : Some studies suggest that benzofuran derivatives can intercalate into DNA, disrupting replication processes.

Case Studies

In a notable study published in PubMed, researchers synthesized a series of benzofuran derivatives and assessed their biological activities using both in vitro assays and molecular docking techniques. Among these, certain compounds exhibited promising results against resistant strains of bacteria and showed selective cytotoxicity towards cancer cells without affecting normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.